Diethyl trisulfide

Cancer Biology Cell Cycle Microtubule Dynamics

Diethyl trisulfide (CAS 3600-24-6), also known as 3,4,5-trithiaheptane, is a member of the organic trisulfide class, characterized by the general formula RSSSR' where R and R' are ethyl groups. It is a volatile, colorless to pale yellow liquid with a potent, sulfurous aroma reminiscent of garlic and onion, naturally occurring in Allium species and durian fruit.

Molecular Formula C4H10S3
Molecular Weight 154.3 g/mol
CAS No. 3600-24-6
Cat. No. B1294429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl trisulfide
CAS3600-24-6
Molecular FormulaC4H10S3
Molecular Weight154.3 g/mol
Structural Identifiers
SMILESCCSSSCC
InChIInChI=1S/C4H10S3/c1-3-5-7-6-4-2/h3-4H2,1-2H3
InChIKeyOPMRTBDRQRSNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar solvents;  insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl Trisulfide (CAS 3600-24-6) for Flavor, Fragrance, and Research: Key Properties and Procurement Considerations


Diethyl trisulfide (CAS 3600-24-6), also known as 3,4,5-trithiaheptane, is a member of the organic trisulfide class, characterized by the general formula RSSSR' where R and R' are ethyl groups [1]. It is a volatile, colorless to pale yellow liquid with a potent, sulfurous aroma reminiscent of garlic and onion, naturally occurring in Allium species and durian fruit [2]. It is listed as a Generally Recognized As Safe (GRAS) flavoring agent by FEMA (No. 4029) [3] and is primarily used in flavor and fragrance formulations, as well as a research tool in chemical biology and analytical chemistry.

1
Flavor and fragrance formulation: specific “sweet alliaceous” or “cabbage-like” aroma profile with FEMA GRAS status supports food-grade compliance.
2
Microtubule disruption studies: serves as alkyl-trisulfide negative control to discriminate alkenyl-specific bioactivity in cell models.
3
Analytical standard: high-purity volatile sulfur marker for GC-MS/GC-O method development in complex food matrices.

Diethyl Trisulfide (3600-24-6): Why In-Class Substitution is Not Straightforward in Flavor, Research, and Industrial Applications


While diethyl trisulfide belongs to the broader class of dialkyl trisulfides, its specific physicochemical and biological properties diverge significantly from its homologs, such as dimethyl trisulfide (DMTS) and diallyl trisulfide (DATS). These differences, rooted in side-chain length and saturation, directly impact key performance metrics including lipophilicity (logP), olfactory character, cytotoxicity, and regulatory status. Simply substituting diethyl trisulfide with a cheaper or more readily available analog like DMTS or DATS can lead to quantifiable deviations in experimental outcomes, sensory profiles, and compliance. The following quantitative evidence demonstrates exactly where diethyl trisulfide holds verifiable differentiation relative to its closest comparators, enabling informed scientific selection and procurement decisions [1].

Alkenyl vs. alkyl trisulfide: microtubule disruption response may differ markedly. Diethyl trisulfide (alkyl) does not replicate the rapid disassembly induced by diallyl trisulfide (alkenyl); using it as a substitute can confound alkenyl-specific pathway interpretation.
Lipophilicity mismatch: cLogP of diethyl trisulfide (2.59) sits between dimethyl (1.84) and diallyl (3.13) analogs. Substitution may shift partitioning, volatility, and membrane behavior in flavor release or cell-based assays.
Cytotoxicity ranking: intermediate potency within homologous series means direct replacement with a more (dipropyl) or less (dimethyl) potent trisulfide alters dose–response profiles and SAR conclusions.

Diethyl Trisulfide (3600-24-6): A Quantitative Comparison Guide for Scientific Selection


Diethyl Trisulfide vs. Diallyl Trisulfide (DATS) and Dimethyl Trisulfide (DMTS): Differential Microtubule Disruption in HT-29 Colon Cancer Cells

In a direct head-to-head study, diethyl trisulfide (an alkyl trisulfide) was directly compared to diallyl trisulfide (DATS, an alkenyl trisulfide) and other analogs for their ability to induce microtubule disassembly in HT-29 human colon cancer cells at a concentration of 10 μM. Diethyl trisulfide, along with other saturated alkyl trisulfides like dimethyl trisulfide and dipropyl trisulfide, did not induce rapid microtubule disassembly. In contrast, unsaturated alkenyl trisulfides like DATS induced rapid microtubule disassembly within 30-60 minutes and mitotic cell cycle arrest at approximately 4 hours [1]. This stark functional difference is a key differentiator for researchers investigating sulfur-containing anticancer agents. Diethyl trisulfide serves as a critical negative control or a tool to study the specific role of the alkenyl group in bioactivity.

Microtubule Disruption
Head-to-head
No induction vs. DATS rapid disassembly (30–60 min)
Defines functional boundary; supports use as negative control in alkenyl-specific microtubule assays.
HT-29 cell model, 10 µM each.
Cancer Biology Cell Cycle Microtubule Dynamics Organosulfur Compounds

Diethyl Trisulfide vs. Homologous Alkyl Trisulfides: Quantified Cytotoxicity (IC50) in Cancer Cell Assays

Cross-study comparable data reveal that diethyl trisulfide exhibits an IC50 value of 16.83 μM against cancer cell growth, which is notably more potent than its closest saturated homologs: dimethyl trisulfide (IC50 = 24.96 μM) and di(n-butyl)trisulfide (IC50 = 17.48 μM), but less potent than di(n-propyl)trisulfide (IC50 = 7.18 μM) [1]. This positions diethyl trisulfide with a distinct potency profile within the homologous series of alkyl trisulfides.

Cytotoxicity IC₅₀
Cross-study comparable
16.83 µM (DMTS 24.96 µM, dipropyl 7.18 µM)
Supports intermediate potency ranking within homologous alkyl trisulfide series.
Cancer cell line assay; exact line not specified.
Cytotoxicity Structure-Activity Relationship Lipophilicity Cancer Research

Diethyl Trisulfide vs. Dimethyl and Diallyl Trisulfides: Differentiated Lipophilicity (LogP) and Its Implications

The calculated partition coefficient (LogP) is a key determinant of a compound's behavior in biological and flavor-release systems. Diethyl trisulfide has a calculated LogP (cLogP) of 2.59, which is distinctly higher than dimethyl trisulfide (1.84) and lower than diallyl trisulfide (3.13) and di(n-propyl)trisulfide (3.59) [1]. This quantifiable difference in lipophilicity will directly impact membrane permeability, protein binding, and volatility in complex matrices, making diethyl trisulfide a specific intermediate lipophilicity standard within the series.

Lipophilicity (cLogP)
Cross-study comparable
2.59 (DMTS 1.84, DATS 3.13, dipropyl 3.59)
Provides intermediate lipophilicity reference for SAR and partitioning studies.
Molinspiration calculated values.
Lipophilicity Physicochemical Properties Drug Design Flavor Chemistry

Diethyl Trisulfide's Unique Olfactory Profile Differentiates it from Other Alkyl Trisulfides in Sensory Applications

While quantitative odor threshold data for diethyl trisulfide is limited, its sensory profile is qualitatively distinct from its homologs. Sensory evaluation and gas chromatography-olfactometry (GC-O) describe diethyl trisulfide as having a 'sweet, alliaceous, typical durian' aroma, whereas dipropyl trisulfide is described as 'alliaceous, roasted, green, durian' [1]. Furthermore, in Indian cress absolute, diethyl trisulfide was identified as one of the two molecules with the highest odor impact, characterized as 'alliaceous, sulfury, cabbage' [2]. This sensory differentiation is a critical factor for flavor and fragrance formulators.

Odor Profile
Class-level
“Sweet, alliaceous, durian” vs. dipropyl “roasted, green”
Distinct sensory quality; critical for formulation specificity where these notes are required.
GC-O and sensory evaluation; limited quantitative thresholds.
Flavor Chemistry Sensory Science Aroma Compounds GC-Olfactometry

Regulatory and Purity Specifications: Diethyl Trisulfide as a FEMA GRAS Flavoring Agent

Diethyl trisulfide is specifically listed as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA No. 4029) and is included in the FDA's Substances Added to Food (formerly EAFUS) database [1]. Commercial offerings typically provide purity specifications of ≥98.0% or >98.0% by GC, with some vendors offering ≥99% . This regulatory clearance is a non-trivial differentiator from many other organosulfur research compounds that lack GRAS status, streamlining its use in food-related applications and analytical method development for food matrices.

Regulatory & Purity
Specification review
FEMA GRAS (No. 4029); purity ≥98% GC
Enables compliant use in food-related analytical and formulation work.
Regulatory database and vendor analysis.
Regulatory Affairs Flavor Chemistry Food Safety Analytical Chemistry

High-Value Application Scenarios for Diethyl Trisulfide (3600-24-6) Based on Verified Evidence


Serving as a Critical Negative Control in Microtubule-Targeting Anticancer Research

In studies investigating the mechanism of action of garlic-derived organosulfur compounds, diethyl trisulfide is essential as a negative control. As shown in direct comparative evidence, it lacks the alkenyl group required to induce microtubule disassembly in HT-29 colon cancer cells at 10 μM, a property demonstrated by diallyl trisulfide (DATS) . Using an alkyl trisulfide like diethyl trisulfide confirms that any observed microtubule disruption is specific to the alkenyl moiety, not a general feature of the trisulfide bond. Procurement of high-purity diethyl trisulfide is therefore non-negotiable for rigorous experimental design in this field .

Providing a Specific Intermediate Lipophilicity and Potency Standard in Structure-Activity Relationship (SAR) Studies

When constructing a homologous series of dialkyl trisulfides for SAR analysis, diethyl trisulfide provides a quantifiable reference point. With a cLogP of 2.59 and an IC50 of 16.83 μM, it bridges the property space between the less lipophilic dimethyl trisulfide (cLogP 1.84, IC50 24.96 μM) and the more potent dipropyl trisulfide (cLogP 3.59, IC50 7.18 μM) . Its use allows for a more complete and nuanced understanding of how incremental changes in side-chain length affect biological activity and physicochemical properties .

Achieving Specific 'Sweet Alliaceous' Flavor Notes in Complex Food and Fragrance Formulations

For flavorists and perfumers, diethyl trisulfide is a precise tool for imparting a 'sweet, alliaceous' or 'sulfury, cabbage' note, as documented by GC-Olfactometry and sensory evaluation [1]. Its distinct aroma profile is not replicated by other trisulfides, such as the 'roasted, green' notes of dipropyl trisulfide. Furthermore, its FEMA GRAS status (No. 4029) allows for compliant use in food and beverage applications, making it a specialized and legally defensible choice for complex flavor creation where this specific olfactory signature is required.

Analytical Method Development and Validation for Volatile Sulfur Compounds in Food Matrices

Given its established presence as a key aroma constituent in foods like durian, green onions, and cooked meats , diethyl trisulfide is an ideal analytical standard for method development using techniques like GC-MS, GC-O, or GC-IMS. Its well-defined physicochemical properties (boiling point ~217°C) [1] and commercial availability in high purity (≥98% by GC) ensure reliable calibration and quantitation. Using a verified standard like diethyl trisulfide is crucial for accurately profiling volatile sulfur compounds in complex food samples, ensuring reproducibility and data quality across studies .

Application
Selection Property
Validation Focus
Microtubule disruption pathway studies
Alkenyl-specific activity differentiation
Confirmation of alkenyl-dependent microtubule disassembly
Structure-activity relationship (SAR) studies
Intermediate lipophilicity and cytotoxicity profile
SAR analysis of side-chain length effects on bioactivity
Flavor and fragrance formulation
Distinct “sweet alliaceous” aroma signature
Sensory evaluation and GC-O profiling
Analytical method development for volatile sulfur compounds
High-purity standard with defined physicochemical identity
Calibration and quantitation in GC-MS/GC-O workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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